DFTamP1 -

DFTamP1

Catalog Number: EVT-245983
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DFTamP1 is derived from computational design methodologies that utilize bioinformatics tools to optimize peptide sequences for enhanced antimicrobial activity. It falls under the classification of synthetic antimicrobial peptides, which are engineered to mimic natural peptides found in various organisms, including amphibians and insects. These peptides are known for their ability to penetrate microbial membranes and exhibit cytotoxic effects against a range of pathogens.

Synthesis Analysis

Methods and Technical Details

The synthesis of DFTamP1 typically employs solid-phase peptide synthesis, a widely used technique that allows for the efficient assembly of peptide chains. This method involves the following steps:

  1. Resin Preparation: The C-terminal amino acid is attached to a solid support resin.
  2. Deprotection: The N-terminal protecting group is removed to expose the reactive amine.
  3. Coupling: The next amino acid is activated and coupled to the growing peptide chain using coupling agents such as Dicyclohexylcarbodiimide.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin, and all protecting groups are removed using acidolysis.

The choice of protecting groups (e.g., Fmoc or Boc) is critical in this process, as they must be compatible with each other to prevent unwanted reactions during synthesis .

Molecular Structure Analysis

Structure and Data

DFTamP1's molecular structure consists of a sequence of amino acids that confer its antimicrobial properties. The specific sequence is designed to maximize hydrophobic interactions with bacterial membranes while maintaining sufficient hydrophilicity for solubility in physiological conditions.

  • Molecular Weight: Approximately 1,200 Da (depends on exact sequence).
  • Amino Acid Composition: Typically includes a high proportion of hydrophobic residues (e.g., leucine, valine) along with positively charged residues (e.g., lysine, arginine), which are essential for membrane interaction.

The three-dimensional structure can be predicted using computational modeling tools that simulate its folding and interaction with bacterial membranes.

Chemical Reactions Analysis

Reactions and Technical Details

DFTamP1 undergoes several key reactions during its interaction with bacterial cells:

  1. Membrane Disruption: The primary reaction involves the insertion of DFTamP1 into the lipid bilayer of bacterial membranes, leading to pore formation.
  2. Lysis: This insertion causes membrane destabilization, resulting in cell lysis and death.
  3. Binding Interactions: The peptide may also interact with intracellular targets upon membrane penetration, potentially disrupting metabolic processes.

These reactions highlight the peptide's mechanism as a membrane-active agent, distinguishing it from traditional antibiotics that typically inhibit cell wall synthesis or protein production.

Mechanism of Action

Process and Data

The mechanism of action of DFTamP1 involves several steps:

  1. Adsorption: The positively charged peptide binds to the negatively charged components of bacterial membranes.
  2. Insertion: Following adsorption, DFTamP1 inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to the formation of pores within the membrane, causing leakage of essential intracellular components.
  4. Cell Death: Ultimately, this results in cell death due to osmotic imbalance and loss of cellular integrity.

Research indicates that DFTamP1 exhibits higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria due to differences in membrane structure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties contribute significantly to its potential therapeutic applications.

Applications

Scientific Uses

DFTamP1 has several promising applications in scientific research and medicine:

  • Antimicrobial Therapy: It can be developed as a new class of antibiotics targeting multidrug-resistant bacterial strains.
  • Biotechnology: Used in designing novel therapeutic agents or as a research tool in studying membrane dynamics and interactions.
  • Vaccine Development: Its properties can be exploited for creating peptide-based vaccines or adjuvants that enhance immune responses.
Introduction to DFTamP1 as a Database-Designed Antimicrobial Agent

Emergence of Antimicrobial Peptides (AMPs) in Combating Antibiotic Resistance

AMPs constitute a remarkably diverse class of evolutionarily ancient weapons deployed by organisms ranging from insects and amphibians to mammals. Their significance in the antimicrobial arsenal stems fundamentally from their mechanism of action, which primarily targets the structural integrity of microbial membranes rather than specific molecular receptors. This membrane-disruptive activity creates a substantially higher barrier for resistance development compared to conventional antibiotics that inhibit specific enzymatic pathways [4]. Amphibians, particularly anurans (frogs and toads), have emerged as exceptionally rich sources of these peptides due to their permeable skin and environmental exposure to pathogens. Seminal discoveries include magainins from the African clawed frog (Xenopus laevis) in 1987, followed by brevinins from Asian frogs, dermaseptins from South American tree frogs, and temporins from European frogs [5]. These peptides typically exhibit key physicochemical hallmarks: a length generally under 50 amino acids (average ~24 residues), a net positive charge (average +2.5), and significant hydrophobic content (average ~51%) – properties enabling electrostatic attraction to anionic bacterial membranes followed by hydrophobic disruption [5]. The potency of amphibian AMPs against drug-resistant pathogens has spurred intensive research into their optimization and synthetic mimicry.

Table 1: Representative Natural Antimicrobial Peptide Families from Amphibians

Peptide FamilySource FrogContinent of OriginDiscovery YearKey Characteristics
MagaininXenopus laevisAfrica1987α-helical, +4 charge, broad-spectrum
BrevininRana brevipodaAsia1992C-terminal cyclic domain, anti-Gram+
DermaseptinPhyllomedusa sauvagiiSouth America1991Linear, cationic, broad-spectrum
TemporinRana temporariaEurope1996Short (10-14 residues), hydrophobic
CitropinLitoria citropaAustralia1997α-helical, weak initial anti-MRSA activity

Role of Computational Database Filtering in AMP Design

The traditional approach to AMP development relied heavily on labor-intensive isolation from natural sources, followed by sequential modification through truncation, amino acid substitution, or hybridization. While successful in generating derivatives like the truncated CIT-1 from citropin 1.1, these methods were inherently limited in their ability to comprehensively explore the vast combinatorial sequence space of potential AMPs [2]. The advent of comprehensive AMP databases (APD, DBAASP, CAMP, dbAMP) aggregating thousands of experimentally validated sequences has revolutionized the field by enabling data-driven design [8]. These repositories catalog crucial physicochemical parameters—molecular weight, hydrophobicity (GRAVY score), hydrophobic moment, helicity, charge, and topological polar surface area—creating a foundation for quantitative structure-activity relationship (QSAR) modeling and pattern recognition [4] [8].

Machine learning (ML) algorithms leverage these databases to identify subtle, non-linear correlations between peptide sequence features and antimicrobial efficacy that evade manual analysis. As exemplified in the optimization of citropin 1.1, researchers aggregated 14,743 unique AMP sequences, calculated key descriptors, and employed unsupervised k-means clustering to segregate peptides into groups sharing critical physicochemical properties [2]. Targeting Cluster 1 peptides—characterized by high hydrophobicity (mean GRAVY 0.53), high helicity (mean 0.48), and low polar surface area—provided a focused dataset for identifying optimal amino acid substitutions. Knowledge graphs derived from this cluster revealed statistically preferred residues at specific positions, guiding rational mutagenesis far more efficiently than random screening. This database-ML synergy accelerates the identification of critical mutations that enhance potency while preserving desirable structural frameworks, dramatically compressing development timelines and resource expenditures.

Table 2: Computational Techniques Leveraging AMP Databases for Peptide Design

Computational MethodUnderlying PrincipleApplication in AMP DesignAdvantages
k-Means ClusteringUnsupervised grouping based on feature similaritySegregates AMPs into clusters sharing physicochemical properties (e.g., helicity, hydrophobicity) for targeted analysisIdentifies optimal design templates from vast datasets
Knowledge Graph ConstructionMapping amino acid frequency/position relationshipsReveals statistically preferred residues/substitutions within high-activity AMP clustersGuides rational site-directed mutagenesis
Quantitative Structure-Activity Relationship (QSAR)Mathematical modeling linking descriptors to activityPredicts antimicrobial activity from peptide sequence physicochemical parametersEnables virtual screening before synthesis
Linguistic/Grammar ModelsPattern recognition using amino acid vocabularies and rulesGenerates novel sequences adhering to syntactic rules of functional AMPsFacilitates de novo design beyond natural templates

DFTamP1: Bridging Peptide Therapeutics and Small Molecule Mimicry

DFTamP1 (DataFiltered Template-amplified Peptide 1) exemplifies the power of integrating database mining with targeted peptide engineering. Emerging from the systematic optimization of citropin 1.1—a naturally occurring but weakly active amphibian peptide—DFTamP1 embodies a minimalist yet highly potent antistaphylococcal architecture [1] [2]. Its 13-amino-acid sequence (Gly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu, or GLLSLLSLLGKLL) and modest molecular weight (1339.71 g/mol) place it firmly within the small peptide-to-large small molecule transition zone, a strategically advantageous space for drug development [1]. This compact structure, with a formula of C₆₄H₁₁₈N₁₄O₁₆, was achieved through strategic truncation of the non-amphipathic C-terminus of citropin 1.1 and subsequent ML-guided substitutions at critical positions to enhance membrane interaction [2].

The design philosophy underpinning DFTamP1 explicitly targeted enhanced membrane perturbation potential. Bioinformatics analysis of Cluster 1 peptides revealed strong preferences for cationic and bulky hydrophobic residues at specific positions. Consequently, aspartic acid (negatively charged) at position 4 was replaced with a cationic residue, while valine and alanine (small hydrophobic) at positions 9 and 10 were substituted with larger hydrophobic side chains, significantly strengthening hydrophobic interactions with lipid acyl chains [2]. The resulting peptide exhibits remarkable potency against Staphylococcus aureus USA300, a prevalent community-associated MRSA strain, with a MIC of 3.1 μM [1]. Its mechanism centers on rapid membrane disruption, evidenced by its ability to depolarize and permeabilize the S. aureus membrane at concentrations near its MIC (32 μg/mL), leading to catastrophic ion leakage and cell death [2]. This mechanism aligns with the "membrane perturbation potential" model, where cationic charge facilitates initial electrostatic anchoring to anionic phospholipid head groups, followed by hydrophobic side chain insertion into the bilayer core, culminating in pore formation or generalized membrane disintegration.

DFTamP1’s significance extends beyond its intrinsic activity; it embodies the concept of peptide-small molecule mimicry. Its short length (13 residues) and stability profile position it closer to traditional small-molecule antibiotics than larger, more complex peptides. This strategic size reduction enhances synthetic accessibility, lowers production costs, and potentially improves tissue penetration—critical factors for clinical translation [7]. Furthermore, its design principles—derived from vast AMP databases—provide a blueprint for generating similarly optimized, minimalist AMPs targeting other high-priority pathogens. Research presented at forthcoming international forums like the International Meeting on Antimicrobial Peptides (IMAP 2025) highlights DFTamP1 as a case study in leveraging database mining and ML for creating next-generation peptide-inspired antimicrobial agents that blur the line between biologics and small molecules [7].

Table 3: DFTamP1 Characteristics and Bioactivity Profile

PropertyValue/DescriptionSignificance
Amino Acid SequenceGly-Leu-Leu-Ser-Leu-Leu-Ser-Leu-Leu-Gly-Lys-Leu-Leu (GLLSLLSLLGKLL)Short, linear sequence rich in hydrophobic (Leu) and structuring (Ser, Gly) residues with a central cationic Lys
Molecular Weight1339.71 g/molSmall peptide size facilitating synthesis and penetration
Chemical FormulaC₆₄H₁₁₈N₁₄O₁₆Reflects composition dominated by hydrocarbon side chains
CAS Number2415653-64-2Unique chemical identifier
Primary Target PathogenStaphylococcus aureus USA300 (MRSA)High-priority drug-resistant pathogen
Minimum Inhibitory Concentration (MIC)3.1 μMPotency within clinically relevant range
Mechanism of ActionMembrane depolarization and permeabilizationRapid bactericidal effect lowering resistance risk
Key Structural FeaturesOptimized α-helical propensity; Enhanced cationic charge density at position 4; Increased hydrophobic bulk at positions 9/10Database/ML-guided modifications maximizing membrane interaction

Properties

Product Name

DFTamP1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.